5-(4-甲氧基苯基)-1,2-二甲基-1H-吡咯-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

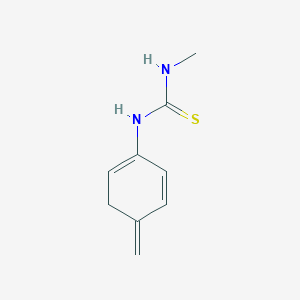

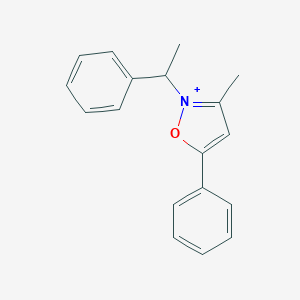

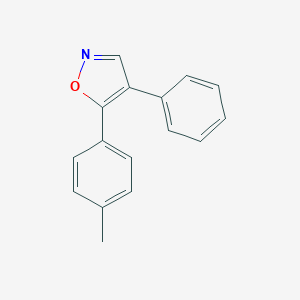

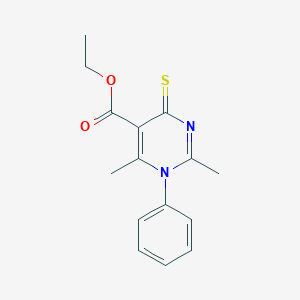

5-(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid, also known as 4-MPCA, is a pyrrole-3-carboxylic acid derivative with a methoxy group at the para position of the phenyl ring. It has been studied as a potential therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. The compound has also been used in laboratory experiments to study its biochemical and physiological effects, as well as to investigate its mechanisms of action.

科学研究应用

合成和生物活性

该化合物参与各种生物活性分子的合成,表现出显着的抗炎和镇痛特性。例如,它与 5-酰基-1,2-二氢-3H-吡咯并[1,2-a]吡咯-1-羧酸等化合物有关,这些化合物已因其镇痛和抗炎活性而被评估。选择此类化合物基于它们在小鼠试验中的高效性和在大鼠中的最小胃肠道侵蚀,表明其在人类治疗应用中的潜力。对这些化合物的定量构效关系 (QSAR) 研究强调了空间和氢键特性对其生物活性的重要性 (Muchowski 等,1985)。

抗菌应用

已研究相关吡咯衍生物的抗菌活性,一些新型化合物显示出显着的抗菌和抗真菌作用。这种活性归因于杂环的存在,并且引入甲氧基等修饰可以增强这种活性。这些发现表明基于吡咯衍生物开发新型抗菌剂的潜力 (Hublikar 等,2019)。

晶体学和结构见解

该化合物及其衍生物也一直是晶体学研究的主题,以了解其结构特性。例如,对类似化合物的研究已深入了解其晶体结构和分子构象,这对于了解其反应性和与生物靶标的相互作用至关重要 (Xie 等,2004)。

化学反应性和合成

已广泛研究相关吡咯化合物的反应性和合成,有助于开发具有潜在药理活性的新合成方法和化合物。这些研究提供了有关吡咯衍生物的化学行为及其在合成具有所需性质的新型化合物中的用途的宝贵信息 (Bauer, 1970)。

作用机制

Target of Action

The primary target of the compound “5-(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid” is mammalian 15-lipoxygenases (ALOX15) . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models .

Mode of Action

The compound interacts with ALOX15 in a substrate-specific manner, inhibiting its catalytic activity . The exact molecular basis for this allosteric inhibition remains unclear . In silico docking studies and molecular dynamics simulations suggest that the compound occupies the substrate-binding pocket of one monomer, while the substrate fatty acid is bound at the catalytic center of another monomer within the alox15 dimer .

Biochemical Pathways

The compound affects the biochemical pathways involving linoleic acid- and arachidonic acid-derived ALOX15 metabolites . These metabolites play a pathophysiological role in various cancer and inflammation models . By inhibiting ALOX15, the compound potentially alters these pathways and their downstream effects .

Pharmacokinetics

Similar compounds have been found to exhibit substrate-selective inhibition of alox15 , suggesting that the compound may have similar pharmacokinetic properties

Result of Action

The result of the compound’s action is the inhibition of ALOX15’s catalytic activity . This inhibition is substrate-specific, meaning it only occurs when certain substrates are present

Action Environment

These factors could include the presence of specific substrates, pH levels, temperature, and other environmental conditions .

属性

IUPAC Name |

5-(4-methoxyphenyl)-1,2-dimethylpyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-9-12(14(16)17)8-13(15(9)2)10-4-6-11(18-3)7-5-10/h4-8H,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXSMQCDNKIVQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C)C2=CC=C(C=C2)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。